Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14-9-8-10-4-6-11(7-5-10)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPYNCZCYJBYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate typically involves the reaction of [2-(4-nitrophenyl)ethyl]amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted aromatic ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions:
Reduction: Palladium on charcoal, ammonium formate, ethanol, and water at 80°C.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 2-(4-aminophenyl)ethylamine.
Substitution: Substituted aromatic compounds depending on the nucleophile used.
Hydrolysis: 2-(4-nitrophenyl)ethylamine and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and organic synthesis [1, 4]. It consists of a tert-butyl group, a nitrophenyl moiety, and an amino group. The presence of functional groups such as carbamate and hydroxyl groups contributes to its reactivity.
Potential Applications
- Pharmaceuticals Tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate has potential applications as a building block in the synthesis of pharmaceutical compounds.
- Medicinal Chemistry: Due to its structural components, tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate exhibits potential biological activities. Compounds containing nitrophenyl groups are often investigated for their anticancer properties, while carbamates can exhibit neuroprotective effects.
- Organic synthesis: It is a reagent in various organic synthesis processes [1, 4].
Interaction Studies
Interaction studies involving tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate focus on its behavior in biological systems and its interactions with proteins or enzymes [1, 4]. Preliminary studies suggest that it may influence various biological pathways, but detailed pharmacological evaluations are necessary to fully understand its activity. Further research is necessary to elucidate these interactions fully.
Related Compounds
Several compounds share structural similarities with tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate. These include:
- Tert-butyl N-(4-nitrophenethyl)carbamate: Lacks hydroxy group; simpler structure
- (R)-tert-butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate: Contains chiral center; potential for different biological activity
- Tert-butyl N-(3-nitrophenethyl)carbamate: Different nitro position; may alter reactivity
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate largely depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons facilitated by a catalyst like palladium on charcoal . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Hazards : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation). Requires storage at 2–8°C in dry conditions .
- Applications : Primarily used as a synthetic intermediate in pharmaceuticals and organic chemistry, leveraging the nitro group’s electron-withdrawing properties for further functionalization .
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Analysis :
- Electron Effects: The nitro group (NO₂) in the target compound offers stronger electron withdrawal than Cl or Br, facilitating aromatic electrophilic substitutions.
- Steric Considerations: Bromine’s larger atomic radius (3-Br derivative) may hinder reactions at the phenyl ring compared to the para-NO₂ group .
Functional Group Modifications
Analysis :
- Reactivity : The target compound’s carbamate is less reactive than activated carbonates (e.g., 4-nitrophenyl carbonate derivatives), making it more stable in storage .
- Biological Relevance : Oxazole-containing analogs (e.g., ) are prioritized in kinase inhibitor development due to their planar heterocyclic structure .
Analysis :
Analysis :
Biological Activity
Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate is a carbamate compound with significant potential in medicinal chemistry, particularly due to its anti-inflammatory and analgesic properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₂O₄. The compound features a tert-butyl group linked to a carbamate moiety, which is further connected to a 2-(4-nitrophenyl)ethyl group. The presence of the nitrophenyl group is crucial as it contributes to the compound's reactivity and biological properties.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits potential anti-inflammatory and analgesic effects. These properties are attributed to its ability to interact with specific biological targets involved in pain and inflammation pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors that play a role in these processes.
Interaction Studies
Interaction studies have focused on the compound's binding affinity with various biological targets. These interactions are essential for understanding its therapeutic effects and guiding further drug development efforts. The compound's unique structure allows it to potentially modulate biological activities related to inflammation and pain management.
Synthesis Methods
Several synthetic routes have been explored for producing this compound. Common methods include:
- Carbamate Formation : Using tert-butyl chloroformate in the presence of amines.
- Nitration : Introducing the nitrophenyl group through nitration reactions on phenolic precursors.
These methods highlight the versatility of carbamate chemistry in developing compounds with specific biological activities.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-[2-hydroxy-2-(4-nitrophenyl)ethyl]carbamate | C₁₃H₁₈N₂O₅ | Contains an additional hydroxyl group, enhancing solubility |
| 2-Hydroxy-2-(4-nitrophenyl)ethyl carbamic acid tert-butyl ester | C₁₃H₁₈N₂O₅ | Similar structure but differs in functional groups affecting biological activity |
| Tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate | C₁₃H₁₈N₂O₄ | Features an ether instead of an amine linkage, altering interaction profiles |
Case Studies and Research Findings
Recent studies have illustrated the compound's potential through various experimental frameworks:
- In Vitro Studies : Laboratory tests have shown that this compound can effectively reduce inflammation markers in cell cultures, indicating its potential as an anti-inflammatory agent.
- Molecular Docking Studies : Computational modeling has demonstrated favorable interactions between the compound and key receptors involved in inflammatory responses, supporting its role as a therapeutic candidate .
- Comparative Efficacy : In comparative studies against established anti-inflammatory drugs, this compound showed comparable efficacy, suggesting it could be developed as a new treatment option for inflammatory conditions .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate?
The compound is typically synthesized via a Boc-protection strategy , where a carbamate group is introduced to a primary or secondary amine. A general method involves:
- Step 1 : Condensation of 2-(4-nitrophenyl)ethylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Key considerations include maintaining anhydrous conditions to prevent Boc-group hydrolysis and monitoring reaction progress via TLC or LCMS .
Q. How is this compound characterized?
Standard characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm the Boc-protected amine and nitroaryl group.
- LCMS to verify molecular weight ([M+H]⁺ or [M-Boc+H]⁺ fragments).
- Elemental analysis for purity assessment . For crystalline derivatives, X-ray crystallography (using SHELX software ) can resolve structural ambiguities.
Q. What are the recommended storage conditions for this compound?
Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon). Protect from light and moisture to prevent degradation of the nitro group or Boc cleavage. Avoid exposure to strong acids/bases .
Advanced Research Questions
Q. How can conflicting spectroscopic data for tert-butyl carbamate derivatives be resolved?
Discrepancies in NMR or LCMS data often arise from:
- Tautomerism (e.g., nitro group resonance).
- Solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifting peaks).
- Impurity signals (e.g., residual solvents or starting materials). Mitigation strategies:
- Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare with computational predictions (DFT-based chemical shift calculations).
- Validate purity via HPLC with multiple detection methods (UV, ELSD) .
Q. What mechanistic insights govern the stability of the Boc group in tert-butyl carbamates under acidic conditions?
The Boc group is cleaved under protic acids (e.g., HCl in dioxane) via a two-step mechanism:
- Protonation of the carbamate oxygen.
- Formation of a tert-butyl carbocation , releasing CO₂ and the free amine. Kinetic studies show that electron-withdrawing groups (e.g., nitro) on the aryl ring accelerate cleavage by stabilizing the transition state. Stability can be modulated by solvent polarity and temperature .
Q. How can this compound be used in multistep syntheses?
This compound serves as a key intermediate in:
- Peptide mimetics : The nitro group can be reduced to an amine for subsequent coupling.
- Heterocycle synthesis : Nitro-to-amine conversion enables cyclization (e.g., benzimidazoles via reductive amination ).
- Protecting group strategies : The Boc group is selectively removed in the presence of other protecting groups (e.g., Fmoc) for sequential functionalization .
Q. What precautions are necessary when handling tert-butyl carbamates in air-sensitive reactions?
For reactions requiring anhydrous/organometallic conditions:
- Use Schlenk lines or gloveboxes to exclude moisture/oxygen.
- Pre-dry solvents (e.g., THF over Na/benzophenone).
- Monitor Boc stability via in-situ IR (C=O stretch at ~1680 cm⁻¹). Post-reaction, quench reactive intermediates (e.g., Grignard reagents) carefully to avoid exothermic decomposition .
Data Contradiction Analysis
Q. Why do reported melting points for tert-butyl carbamate derivatives vary across studies?
Variations arise from:
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) exhibit distinct melting points.
- Impurity profiles : Residual solvents (e.g., ethyl acetate) lower observed melting points.
- Measurement methods : Differential scanning calorimetry (DSC) vs. capillary tube results differ in accuracy. Recommendations:
- Report DSC data with heating rates.
- Include XRPD (X-ray powder diffraction) to confirm crystal form .
Methodological Tables
Q. Table 1: Common Synthetic Conditions for tert-butyl Carbamates
| Step | Reagents/Conditions | Purpose | Key Observations |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 0°C → RT, 12h | Introduce carbamate | Exothermic reaction; monitor via TLC (Rf ~0.5 in 3:7 EtOAc/Hexane) |
| Purification | Silica gel, 10–30% EtOAc/Hexane | Remove unreacted amine | Yield: 70–85% (white crystalline solid) |
Q. Table 2: Stability of this compound
| Condition | Stability | Degradation Products |
|---|---|---|
| pH 2 (HCl, 25°C) | <24h | 2-(4-nitrophenyl)ethylamine + CO₂ |
| pH 7 (H₂O, 25°C) | >1 month | No degradation |
| UV light (254 nm) | 48h | Nitro group reduction to amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
